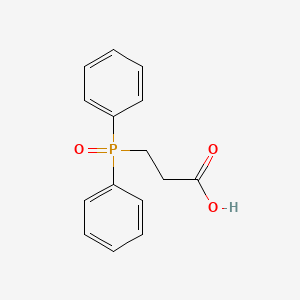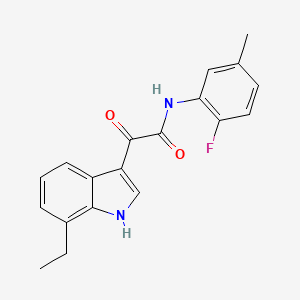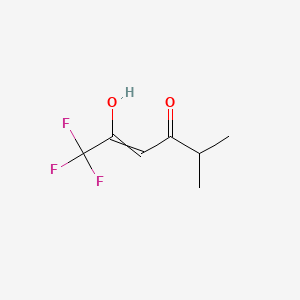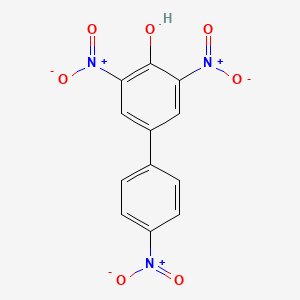![molecular formula C13H13N3O2S B12471799 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12471799.png)
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a hydroxyl group and a sulfanyl group, which is further connected to an acetamide moiety bearing a 3-methylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
The synthesis of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: Starting with a suitable precursor, such as 2-chloropyrimidine, the hydroxyl group is introduced via nucleophilic substitution.
Introduction of the sulfanyl group: The hydroxypyrimidine derivative is then reacted with a thiol reagent to introduce the sulfanyl group.
Acetamide formation: The final step involves the reaction of the sulfanyl-substituted pyrimidine with 3-methylphenylacetic acid or its derivatives under appropriate conditions to form the acetamide linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反应分析
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The hydroxyl and sulfanyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
相似化合物的比较
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: This compound has a similar structure but features an oxadiazole ring instead of a phenyl group, which may impart different chemical properties and biological activities.
Thioxopyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and exhibit diverse biological activities, including antioxidant and antimicrobial properties.
属性
分子式 |
C13H13N3O2S |
|---|---|
分子量 |
275.33 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H13N3O2S/c1-9-3-2-4-10(7-9)15-12(18)8-19-13-14-6-5-11(17)16-13/h2-7H,8H2,1H3,(H,15,18)(H,14,16,17) |
InChI 键 |
XDWCVMFZJZUYNB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1'-(2-oxo-2-phenylethyl)-4'H-[2,3'-biquinoline]-4'-carbonitrile](/img/structure/B12471736.png)
![N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12471748.png)
![N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine](/img/structure/B12471749.png)


![{4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}(piperidin-1-yl)methanone](/img/structure/B12471770.png)
![4-[(2-Methylbut-3-yn-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12471773.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471781.png)



![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B12471804.png)
